molecular formula C16H13BrClN5O2 B2557487 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 941963-64-0

5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2557487
CAS No.: 941963-64-0
M. Wt: 422.67
InChI Key: QFDSTWSXCIRFAE-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 920458-04-4) is a synthetic small molecule with a molecular formula of C17H15BrClN5O2 and a molecular weight of 436.69 g/mol . This compound is an achiral benzamide derivative featuring a 1H-tetrazole ring system, a structural motif of significant interest in medicinal chemistry due to its metabolic stability and its role as a bioisostere for carboxylic acids and amide moieties . While specific biological data for this compound is not available in the public domain, tetrazole-based scaffolds are actively investigated in oncology research, particularly in the DNA Damage Response (DDR) pathway. Compounds with similar structures have been explored as Ku70–Ku80 (Ku) heterodimer-DNA binding inhibitors (Ku-DBi's) . The Ku complex plays a central role in the non-homologous end joining (NHEJ) double-strand break repair pathway, a promising target for cancer treatment . Inhibiting this pathway can sensitize cancer cells to radiotherapy and DNA-damaging chemotherapeutic agents . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex target molecules, or as a probe for structure-activity relationship (SAR) studies in the development of novel DDR-targeted therapies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)13-8-10(17)2-7-14(13)18/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDSTWSXCIRFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is valuable in various fields:

  • Chemistry: : It is studied for its reactivity and potential as a building block in organic synthesis.

  • Biology: : Its biological activity is explored for potential therapeutic effects.

  • Medicine: : Investigated for its potential as an active pharmaceutical ingredient, particularly in anti-inflammatory and antimicrobial drugs.

  • Industry: : Utilized in material science for developing new polymers and specialty chemicals.

Mechanism of Action

The compound's biological effects are mediated through interaction with specific molecular targets:

  • Molecular targets: : Enzymes, receptors, or ion channels that may be involved in inflammatory pathways.

  • Pathways: : The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects such as reduced inflammation or antibacterial action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Tetrazole Moieties

C34H27N6O2Cl (Molecules, 2013)

This compound shares a tetrazole ring attached to a methoxyphenyl group but differs in its benzamide substituents. Key comparisons include:

  • Synthesis Yield : 90% under standard conditions vs. ultrasound-assisted methods achieving 88–95% yields for tetrazole derivatives .
  • Spectral Data : The methoxyphenyl group in both compounds shows a characteristic singlet at δ 3.77 ppm (OCH3) in $^1$H-NMR, confirming structural similarity .
  • Bioactivity : While bioactivity data for the target compound is unavailable, tetrazole-containing analogs in pharmacopeial standards (e.g., candesartan cilexetil) are used as angiotensin receptor blockers, highlighting the therapeutic relevance of this scaffold .
N-((1-(tert-Butyl)-1H-Tetrazol-5-yl)(4-Methoxyphenyl)Methyl)Prop-2-yn-1-Amine (Molecules, 2022)

This analog, synthesized via ultrasound-assisted Ugi-Azide reaction, demonstrates:

  • Reaction Efficiency : 90% yield under mild conditions (ultrasound, 1 h) vs. microwave-assisted methods requiring higher temperatures (100°C) for similar tetrazole derivatives .
  • Functional Groups : The propargyl amine side chain may enhance click chemistry compatibility, unlike the benzamide core of the target compound .

Halogen-Substituted Benzamide Derivatives

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide (EP 3 532 474 B1)
  • Synthetic Yield : 90% via acyl chloride coupling, comparable to high-yield methods for halogenated benzamides .
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole
  • Bioactivity : Displays antimicrobial activity, suggesting chloro and fluoro substituents enhance target affinity. Bromo analogs (e.g., the target compound) may exhibit altered potency due to larger atomic size and lipophilicity .

Data Tables

Table 1: Comparison of Tetrazole-Containing Compounds
Compound Molecular Formula Yield (%) Key $^1$H-NMR Signals (δ, ppm) Reference
Target Compound C21H16BrClN5O2 N/A 3.77 (s, OCH3), 5.38 (s, CH2) -
C34H27N6O2Cl C34H27N6O2Cl 90 3.77 (s, OCH3), 5.38 (s, CH2)
Compound 10b (Molecules) C22H24N5O 90 3.65 (s, OCH3), 5.38 (s, CH2)
Table 2: Halogen Substituent Effects
Compound Halogen Substituents Key Property Bioactivity Reference
Target Compound Br, Cl High lipophilicity Unknown -
4-Chloro Analog () Cl Enhanced antimicrobial activity Antimicrobial
4-Bromo Analog (EP Patent) Br, F Increased metabolic stability Therapeutic candidate

Preparation Methods

Synthesis of Brominated and Chlorinated Benzamide Intermediate

The benzamide core is functionalized via sequential halogenation. Starting with 2-methylbenzoic acid, bromination is performed using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid at room temperature, yielding 5-bromo-2-methylbenzoic acid with an 88% yield. Subsequent chlorination employs thionyl chloride (SOCl₂) to convert the carboxylic acid to its acyl chloride derivative, 2-chloro-5-bromobenzoyl chloride. This intermediate is critical for downstream coupling reactions.

Key parameters:

  • Solvent : Sulfuric acid for bromination; thionyl chloride for chlorination.
  • Temperature : Room temperature for bromination; reflux for chlorination.
  • Yield : 88% for bromination; ~90% for chlorination.

Preparation of 1-(4-Methoxyphenyl)-1H-Tetrazole

The tetrazole ring is synthesized via a Passerini three-component reaction (PT-3CR), which combines 4-methoxyaniline, sodium azide (NaN₃), and an aldehyde under microwave-assisted conditions. This method, optimized with a toluene/water (9:1) biphasic solvent system, achieves a 90% isolated yield. The reaction proceeds via cycloaddition, forming the 1-(4-methoxyphenyl)-1H-tetrazole scaffold.

Reaction Conditions :

  • Catalyst : Lewis acids (e.g., ZnCl₂).
  • Temperature : 80–100°C under microwave irradiation.
  • Key Advantage : Scalability to gram quantities without significant yield loss.

Coupling of Intermediates

The final step involves coupling the halogenated benzoyl chloride with the tetrazole derivative using N,N’-dicyclohexylcarbodiimide (DCC) and triethylamine (TEA) in dichloromethane. This yields this compound with a reported efficiency of 75–85%.

Optimization Insights :

  • Coupling Reagents : DCC outperforms EDCl/HOBt in minimizing side products.
  • Solvent : Dichloromethane ensures solubility of both intermediates.
  • Reaction Time : 12–24 hours at room temperature.

Optimization of Reaction Conditions

Solvent Systems

The biphasic toluene/water system in tetrazole synthesis enhances yield by preventing side reactions. For coupling, polar aprotic solvents like dimethylformamide (DMF) were tested but led to lower yields due to hydrolysis.

Catalytic Efficiency

Lewis acids, particularly ZnCl₂, accelerate the Friedel-Crafts acylation during benzamide functionalization. In contrast, Brønsted acids (e.g., H₂SO₄) are preferred for halogenation due to their compatibility with electrophilic substitution.

Temperature and Time

Microwave irradiation reduces tetrazole synthesis time from 24 hours to 2 hours. For chlorination, reflux conditions (70–80°C) are optimal, while coupling proceeds efficiently at ambient temperature.

Industrial-Scale Production Considerations

Industrial methods prioritize continuous flow reactors for bromination and chlorination, ensuring consistent quality and safety. Automated systems monitor reaction parameters in real-time, reducing human error. Tetrazole synthesis is scaled using plug-flow reactors, which maintain the biphasic solvent system’s integrity.

Cost-Efficiency Metrics :

  • Raw Material Utilization : 95% for bromine derivatives.
  • Waste Reduction : Solvent recovery systems achieve 80% recycling efficiency.

Analytical Characterization Techniques

Structural Elucidation

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., δ 7.91 ppm for aromatic protons in the benzamide core).
  • LCMS : Molecular ion peaks at m/z 439.98 ([M+H]⁺) validate the product’s molecular weight.
  • X-ray Crystallography : Resolves the tetrazole ring’s planar geometry and benzamide orientation.

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms >98% purity for pharmaceutical-grade material.

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